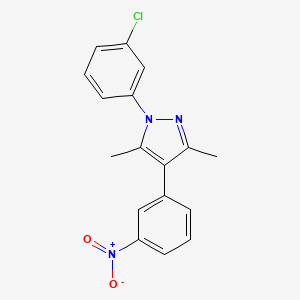
1-(3-Chlorophenyl)-3,5-dimethyl-4-(3-nitrophenyl)pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chlorophenyl)-3,5-dimethyl-4-(3-nitrophenyl)pyrazole is a synthetic organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
The synthesis of 1-(3-Chlorophenyl)-3,5-dimethyl-4-(3-nitrophenyl)pyrazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of substituents: The chlorophenyl and nitrophenyl groups can be introduced through electrophilic aromatic substitution reactions using appropriate reagents such as chlorobenzene and nitrobenzene derivatives.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize by-products.
Chemical Reactions Analysis
1-(3-Chlorophenyl)-3,5-dimethyl-4-(3-nitrophenyl)pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride, resulting in the formation of amino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols, forming new derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials with desired properties.
Biology: It has been investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research has explored its potential as a lead compound for the development of new therapeutic agents targeting specific diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-3,5-dimethyl-4-(3-nitrophenyl)pyrazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to the desired therapeutic effects. The exact molecular pathways involved can vary depending on the specific biological context and the nature of the target.
Comparison with Similar Compounds
1-(3-Chlorophenyl)-3,5-dimethyl-4-(3-nitrophenyl)pyrazole can be compared with other pyrazole derivatives that have similar structures but different substituents. Some similar compounds include:
1-Phenyl-3,5-dimethyl-4-(3-nitrophenyl)pyrazole: Lacks the chlorine atom, which may affect its chemical reactivity and biological activity.
1-(3-Chlorophenyl)-3,5-dimethyl-4-phenylpyrazole:
1-(3-Chlorophenyl)-3,5-dimethyl-4-(4-nitrophenyl)pyrazole: Has a nitro group at a different position, which may alter its chemical behavior and interactions with biological targets.
The unique combination of substituents in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C17H14ClN3O2 |
|---|---|
Molecular Weight |
327.8 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3,5-dimethyl-4-(3-nitrophenyl)pyrazole |
InChI |
InChI=1S/C17H14ClN3O2/c1-11-17(13-5-3-8-16(9-13)21(22)23)12(2)20(19-11)15-7-4-6-14(18)10-15/h3-10H,1-2H3 |
InChI Key |
CZQVGOUPLOGMGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C2=CC(=CC=C2)Cl)C)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















